molecular formula C21H18N2O3 B5575605 2-{[(4-biphenylyloxy)acetyl]amino}benzamide

2-{[(4-biphenylyloxy)acetyl]amino}benzamide

Cat. No.: B5575605
M. Wt: 346.4 g/mol
InChI Key: UPKYQOPWIRTWRR-UHFFFAOYSA-N
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Description

2-{[(4-biphenylyloxy)acetyl]amino}benzamide is a useful research compound. Its molecular formula is C21H18N2O3 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.13174244 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity

The compound 2-{[(4-biphenylyloxy)acetyl]amino}benzamide, while not directly cited in available literature, falls within the broader category of benzamide derivatives, which have been extensively studied for their diverse biological activities and applications in scientific research. For example, benzamide derivatives characterized by trifluoroethoxy ring substituents have shown potent oral antiarrhythmic activity in mice, with N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate being highlighted for its efficacy and selected for clinical trials as an antiarrhythmic agent (Banitt, Bronn, Coyne, & Schmid, 1977).

Histone Deacetylase Inhibition

Another significant application of a benzamide derivative is found in the development of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations, blocking cancer cell proliferation and inducing cell-cycle arrest and apoptosis. Its oral bioavailability and significant antitumor activity in vivo highlight its potential as an anticancer drug (Zhou et al., 2008).

Antioxidant Activity

The electrochemical oxidation study of amino-substituted benzamide derivatives has contributed to understanding the free radical scavenging activity of antioxidants. This research identified the electroactive centres and proposed mechanisms for the antioxidant activity of these compounds, indicating their potential utility in therapeutic applications (Jovanović, Miličević, Jadreško, & Hranjec, 2020).

Anticonvulsant Properties

Further illustrating the versatility of benzamide derivatives, 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide has demonstrated effective anticonvulsant properties in several animal models, showcasing the therapeutic potential of these compounds in neurology (Robertson et al., 1987).

Properties

IUPAC Name

2-[[2-(4-phenylphenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c22-21(25)18-8-4-5-9-19(18)23-20(24)14-26-17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2,(H2,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKYQOPWIRTWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.